N-Hexadecanoyl-phenylalanine mono sodiumsalt
CAS No.:
Cat. No.: VC16477528
Molecular Formula: C25H40NNaO3
Molecular Weight: 425.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H40NNaO3 |
|---|---|
| Molecular Weight | 425.6 g/mol |
| IUPAC Name | sodium;2-(hexadecanoylamino)-3-phenylpropanoate |
| Standard InChI | InChI=1S/C25H41NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(27)26-23(25(28)29)21-22-18-15-14-16-19-22;/h14-16,18-19,23H,2-13,17,20-21H2,1H3,(H,26,27)(H,28,29);/q;+1/p-1 |
| Standard InChI Key | YGFAHHCXKMAZAB-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
N-Hexadecanoyl-phenylalanine mono sodium salt is characterized by a hydrophobic hexadecanoyl chain linked to the amino group of phenylalanine, with a sodium ion neutralizing the carboxylate group. Its molecular structure confers amphiphilic properties, enabling surfactant behavior.
Molecular Data Table
| Property | Value |
|---|---|
| IUPAC Name | Sodium 2-(hexadecanoylamino)-3-phenylpropanoate |
| Molecular Formula | C<sub>25</sub>H<sub>40</sub>NNaO<sub>3</sub> |
| Molecular Weight | 425.6 g/mol |
| SMILES | CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)[O-].[Na+] |
| InChIKey | YGFAHHCXKMAZAB-UHFFFAOYSA-M |
| PubChem CID | 146161260 |
The sodium counterion plays a pivotal role in modulating solubility and aggregation kinetics compared to potassium analogues .
Synthesis and Production Methods
Chemical Synthesis
The compound is synthesized via a two-step process:
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Acylation: Phenylalanine reacts with palmitic acid under alkaline conditions, forming N-hexadecanoyl-phenylalanine through nucleophilic acyl substitution.
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Salt Formation: The carboxylic acid group is neutralized with sodium hydroxide, yielding the sodium salt.
Enzymatic Synthesis
Patent WO1990014429A1 describes an enzyme-catalyzed method using lipases (e.g., Mucor miehei lipase) to acylate amino acid amides in organic solvents . This approach offers higher selectivity, avoiding undesired O-acylation byproducts. The enzymatic route is particularly advantageous for producing optically active forms, as lipases exhibit stereoselectivity .
Physicochemical Properties
Krafft Temperature and Solubility
The Krafft temperature (T<sub>K</sub>), the threshold above which surfactant solubility increases markedly, is influenced by the amino acid residue and counterion size. For sodium salts of N-acyl phenylalaninates, T<sub>K</sub> decreases with larger counterions, contrasting with alanine and valine derivatives . For example:
| Surfactant System | Krafft Temperature (°C) |
|---|---|
| Sodium N-C16-Phenylalaninate | 32 ± 1 |
| Potassium N-C16-Phenylalaninate | 28 ± 1 |
This trend reflects weaker sodium-counterion interactions compared to potassium, enhancing solubility at lower temperatures .
Aggregation Behavior
In aqueous solutions, sodium N-hexadecanoyl-phenylalaninate forms micelles at critical micelle concentrations (CMC) of ~0.1 mM . Notably, potassium salts exhibit unique large aggregates (e.g., vesicles or tubules) at low concentrations, absent in sodium counterparts (Fig. 7 ). Fluorescence spectroscopy using auramine probes confirms this divergence, with sodium systems showing monotonic intensity increases, while potassium systems display abrupt transitions due to morphological shifts .
Chirality Effects
Solid-state infrared spectroscopy (FT-IR) reveals stronger L-L interactions in sodium salts of N-acyl alaninates and valinates compared to D-L interactions, leading to higher melting points for enantiopure forms . For phenylalanine derivatives, racemic mixtures fail to form large aggregates, underscoring chiral discrimination in self-assembly .
Industrial and Research Applications
Surfactant in Detergents
The compound’s low CMC and high emulsification capacity make it suitable for eco-friendly detergents. Sodium salts are preferred over potassium due to superior solubility in cold water.
Pharmaceutical Formulations
N-Acyl amino acid salts enhance drug solubility via micellar encapsulation. Sodium N-hexadecanoyl-phenylalaninate’s biocompatibility and low cytotoxicity are advantageous for topical delivery systems.
Chiral Resolution
Diastereomer-type surfactants derived from N-acyl phenylalaninates serve as optical resolving agents. Phase diagrams of diastereomer mixtures enable enantiomer separation, leveraging differential solubility .
Research Advancements and Future Directions
Morphological Control
Recent studies propose using mixed counterion systems (e.g., Na<sup>+</sup>/K<sup>+</sup>) to tune aggregate morphology. Sodium-dominated systems favor spherical micelles, while potassium induces elongated structures .
Enzymatic Optimization
Advances in lipase engineering (e.g., Candida antarctica lipase B mutants) aim to improve acylation efficiency for scalable production .
Environmental Impact
Biodegradability assessments indicate rapid microbial degradation of N-acyl amino acid salts, positioning them as sustainable alternatives to petrochemical surfactants.
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